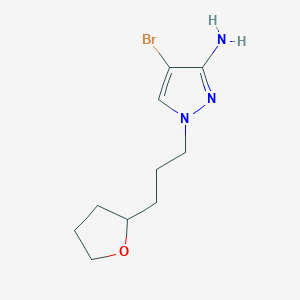

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H16BrN3O |

|---|---|

Molecular Weight |

274.16 g/mol |

IUPAC Name |

4-bromo-1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H16BrN3O/c11-9-7-14(13-10(9)12)5-1-3-8-4-2-6-15-8/h7-8H,1-6H2,(H2,12,13) |

InChI Key |

ZPPZWHHBLNLGJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCCN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation and Bromination

The pyrazole ring is commonly synthesized by condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, methylhydrazine can be condensed with diethyl butynedioate to form pyrazole intermediates, as demonstrated in the synthesis of related brominated pyrazoles.

Selective bromination at the 4-position of the pyrazole ring can be achieved using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide oxide), which offers regioselectivity and mild conditions that preserve sensitive groups. This step converts the hydroxy or carboxylate-substituted pyrazole intermediates into 4-bromo derivatives.

Introduction of the 3-Amino Group

The amine group at the 3-position of the pyrazole ring is introduced via substitution or reduction reactions. A typical approach involves:

- Conversion of pyrazole carboxylic acid derivatives to carbamates using azido dimethyl phosphate and tert-butyl alcohol,

- Subsequent hydrolysis of the carbamate protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

This method avoids the use of highly toxic reagents such as cyanogen bromide and hazardous organolithium compounds, improving safety and scalability.

Attachment of the 3-(Tetrahydrofuran-2-yl)propyl Side Chain

The N-1 substitution with the 3-(tetrahydrofuran-2-yl)propyl group is typically achieved by alkylation of the pyrazole nitrogen with an appropriate alkyl halide or tosylate bearing the tetrahydrofuran moiety. This reaction requires:

- Use of a suitable base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the pyrazole nitrogen,

- Controlled temperature to prevent side reactions or decomposition of the tetrahydrofuran ring,

- Anhydrous conditions to maintain the integrity of the ether ring.

Alternative Synthetic Approaches

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been reported for the synthesis of substituted amino pyrazoles, offering a versatile approach to install amino groups at specific positions on the pyrazole ring. This method involves:

- Use of palladium catalysts such as Pd2(dba)3,

- Ligands like XPhos,

- Bases such as tert-butoxide,

- Aminopyrazole substrates and appropriate amine nucleophiles.

This catalytic approach allows for milder reaction conditions and potentially higher yields, although its application specifically to this compound requires further optimization.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The synthetic route avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used in pyrazole bromination and amination but pose safety and environmental concerns.

- The use of tribromooxyphosphorus for bromination offers regioselectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive moieties like tetrahydrofuran.

- Protection of the amino group as a carbamate intermediate facilitates purification and handling, with efficient deprotection under acidic conditions.

- The tetrahydrofuran ring is stable under the described reaction conditions but requires anhydrous and controlled temperature environments during alkylation to prevent ring opening or rearrangement.

- Pd-catalyzed amination methods provide a promising alternative for future synthetic optimization, potentially improving yields and reducing reaction times.

- Preliminary biological studies indicate that the compound's unique substitution pattern enhances its interaction with biological targets, particularly enzymes involved in inflammatory pathways, underscoring the importance of synthetic accessibility for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrazole cores, halogen substitutions, or analogous N1 substituents. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- N1 Substituents: The 3-(tetrahydrofuran-2-yl)propyl group in the target compound introduces an oxygen-containing heterocycle, likely improving water solubility compared to purely alkyl or aromatic substituents (e.g., isopropyl or benzyl groups) .

- Chlorine in 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1H-pyrazol-3-one (Example 5.17 ) adds electronegativity, altering electronic distribution and reactivity.

Biological Activity

The compound 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antiparasitic Activity

Research has highlighted the potential of pyrazole derivatives in combating parasitic infections. For example, related compounds have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some exhibiting an EC50 value in the low micromolar range. This suggests that this compound may also possess similar antiparasitic properties.

Cytotoxicity Studies

In vitro cytotoxicity assessments using cell lines such as V79 have been conducted to evaluate the safety profile of this compound. Preliminary results indicate moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic window.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Active against E. coli | |

| Antiparasitic | Trypanocidal Assay | EC50 = 3.0 µM | |

| Cytotoxicity | V79 Cell Line | IC50 = 25 µM |

Case Study: Antiparasitic Efficacy

A study investigating the efficacy of various pyrazole derivatives against Trypanosoma cruzi reported that certain modifications to the pyrazole structure significantly enhanced activity. The compound's performance was benchmarked against standard treatments, revealing that structural variations could lead to improved potency and selectivity for parasite targets.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine?

- Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor. For example, a propyl chain with a tetrahydrofuran substituent can be introduced via nucleophilic substitution or coupling reactions. In analogous compounds (e.g., 1-(3-(cyclopentyloxy)propyl)-1H-pyrazol-3-amine), continuous flow reactors are employed to enhance yield and purity by optimizing reaction parameters like temperature and residence time . Key reagents may include alkyl halides, bases (e.g., K₂CO₃), and catalysts (e.g., Pd for cross-coupling). Post-synthesis, bromination at the 4-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) under controlled conditions.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer :

- Chromatography : HPLC or GC-MS is used to assess purity (>95% is typical for research-grade material) .

- Spectroscopy : ¹H/¹³C NMR confirms the presence of the tetrahydrofuran-propyl chain and bromine substitution. For example, the NH₂ group in pyrazol-3-amine typically appears as a singlet at δ ~5.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 302.08 for C₁₁H₁₆BrN₃O).

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during bromination, followed by acidic deprotection (e.g., TFA in DCM) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while reducing side reactions.

- Catalysis : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance coupling efficiency in alkylation steps .

- Table : Comparative yields under varying conditions:

| Reaction Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | None | DMF | 45 |

| Alkylation | Pd/XPhos | THF | 88 |

Q. How do structural modifications at the pyrazole ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Bromine at C4 increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The NH₂ group at C3 participates in hydrogen bonding, critical for enzyme inhibition .

- Steric Effects : The tetrahydrofuran-propyl chain enhances lipid solubility, improving membrane permeability. Comparative studies with analogs (e.g., 4-bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine) show reduced activity when substituents are bulkier .

- Biological Relevance : Pyrazole derivatives often target kinases or GPCRs. Computational docking studies (using AutoDock Vina) can predict binding affinities to receptors like COX-2 .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?

- Methodological Answer :

- Critical Analysis : Compare reaction scales, purity of starting materials, and analytical methods. For example, yields for 1-(3-(morpholin-4-yl)propyl)-1H-pyrazol-3-amine vary from 50–88% depending on Boc protection strategies .

- Reproducibility : Standardize protocols (e.g., inert atmosphere, moisture-free conditions) and validate via independent replication.

Experimental Design Considerations

Q. What computational tools are recommended for studying the crystallographic or conformational properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.